2-[(2E)-2-hydroxyiminopropyl]phenol
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Overview
Description
2-[(2E)-2-hydroxyiminopropyl]phenol is an organic compound that features a phenol group substituted with a hydroxyimino group at the ortho position relative to the hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-hydroxyiminopropyl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a hydroxylamine derivative under basic conditions . Another method includes the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide and H₂O₂/HBr as reagents . These reactions typically occur under mild conditions and can be scaled up for industrial production.
Industrial Production Methods
Industrial production of phenolic compounds often involves the hydroxylation of benzene derivatives or the oxidation of cumene . These methods are optimized for large-scale synthesis, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-hydroxyiminopropyl]phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like chromic acid.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents such as sodium borohydride.
Electrophilic Aromatic Substitution: The phenol group activates the aromatic ring towards electrophilic substitution reactions, such as nitration and bromination.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, bromine water for bromination.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro- and bromo-phenols.
Scientific Research Applications
2-[(2E)-2-hydroxyiminopropyl]phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(2E)-2-hydroxyiminopropyl]phenol involves its interaction with various molecular targets. The phenol group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals . Additionally, the hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Uniqueness
2-[(2E)-2-hydroxyiminopropyl]phenol is unique due to the presence of both a phenol and a hydroxyimino group, which confer distinct chemical reactivity and biological activity compared to other phenolic compounds .
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-[(2E)-2-hydroxyiminopropyl]phenol |
InChI |
InChI=1S/C9H11NO2/c1-7(10-12)6-8-4-2-3-5-9(8)11/h2-5,11-12H,6H2,1H3/b10-7+ |
InChI Key |
ADTKUXKRWVIVAX-JXMROGBWSA-N |
Isomeric SMILES |
C/C(=N\O)/CC1=CC=CC=C1O |
Canonical SMILES |
CC(=NO)CC1=CC=CC=C1O |
Origin of Product |
United States |
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